![molecular formula C26H20O3 B588254 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone CAS No. 23916-51-0](/img/structure/B588254.png)
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone
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Description
“2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is a bisphenol . It is functionally related to a 1,1,1-trichloro-2,2-diphenylethane and a propionic acid .
Synthesis Analysis
A series of bisphenol A-based polyarylates was synthesized by using 2,2-bis (4-hydroxyphenyl) propane (BPA), terephthaloyl dichloride (TPC), and isophthaloyl dichloride (IPC) as raw materials and p-tert-butylphenol as a capping agent through interfacial polymerization . The successful introduction of p-tert-butylphenol into the backbone adjusted molecular masses and achieved a regulable improvement of the polymer’s thermal properties .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” include a molecular weight of 258.27 g/mol . It is insoluble with a density of 1.19 g/cm3 at 25 °C . The thermal mass loss 5% temperature of the polymers raised above 470 °C .
Scientific Research Applications
Environmental Chemistry
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is a persistent product of Bisphenol A (BPA) bio-oxidation in fortified environmental water . It has been identified using HPLC/UV/ESI-MS . This compound is not further biodegraded, making it a persistent BPA metabolite .
Toxicology
This compound is a product of BPA biodegradation . BPA is a well-known endocrine-disrupting chemical produced in large volumes worldwide . The health problems caused by BPA exposure have aroused public concern .
Metabolomics
Metabolomics studies have found that intermediates of various metabolic pathways, such as glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, and sulfur-containing amino acids metabolism, were significantly changed after BPA exposure . This suggests that BPA, and by extension its metabolite 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone, has complex toxic effects on organisms .
Biomarker Discovery
Metabolomics studies have also identified lactate and choline as biomarkers most consistently associated with BPA exposure . As 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is a metabolite of BPA, it may also be associated with these biomarkers .
Endocrine Disruption
BPA, the precursor of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone, is known to have estrogen-like effects and anti-androgen action . This can impact the immune system, neuroendocrine process, and reproductive mechanism .
Mutagenesis and Carcinogenesis
BPA can also induce mutagenesis and carcinogenesis . As a metabolite of BPA, 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone may also be involved in these processes .
properties
IUPAC Name |
2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O3/c27-23-15-11-21(12-16-23)26(20-9-5-2-6-10-20,22-13-17-24(28)18-14-22)25(29)19-7-3-1-4-8-19/h1-18,27-28H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBOSFURUZFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747175 |
Source
|
Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone | |
CAS RN |
23916-51-0 |
Source
|
Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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